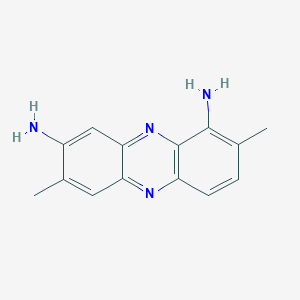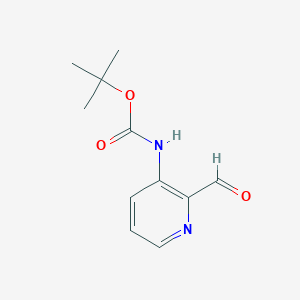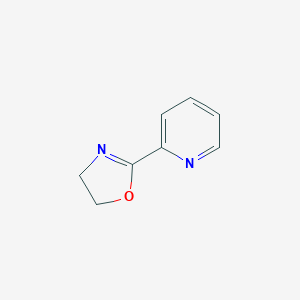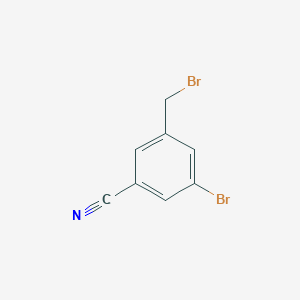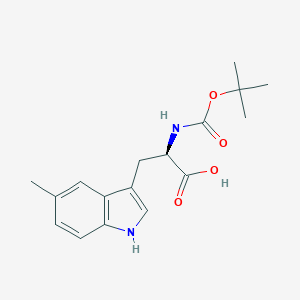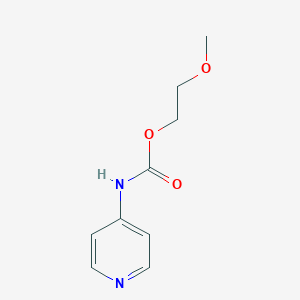
2-Methoxyethyl 4-pyridinylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 4-pyridinylcarbamate, also known as Metolcarb, is a carbamate insecticide used to control pests in agriculture. It was first introduced in 1974 by the Bayer Corporation and has since been used worldwide. Metolcarb is effective against a wide range of pests, including aphids, thrips, and whiteflies, making it a valuable tool for farmers.
Wirkmechanismus
2-Methoxyethyl 4-pyridinylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects. This causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately death of the insect.
Biochemische Und Physiologische Effekte
2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to mammals, including humans. However, it can cause irritation to the skin and eyes, and inhalation of the pesticide can cause respiratory distress. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate can have an impact on the environment, as it can persist in soil and water and potentially harm non-target organisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxyethyl 4-pyridinylcarbamate is a valuable tool for laboratory experiments due to its efficacy against a wide range of pests. However, researchers should be aware of the potential impact of the pesticide on non-target organisms and take appropriate precautions to minimize any adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-Methoxyethyl 4-pyridinylcarbamate. One area of interest is the development of new formulations that are more effective and have a lower impact on the environment. Additionally, researchers could investigate the potential for using 2-Methoxyethyl 4-pyridinylcarbamate in combination with other pesticides to improve efficacy and reduce the risk of resistance. Finally, there is a need for further research on the potential impact of 2-Methoxyethyl 4-pyridinylcarbamate on non-target organisms and the environment.
Synthesemethoden
2-Methoxyethyl 4-pyridinylcarbamate is synthesized by reacting 4-pyridinyl isocyanate with 2-methoxyethyl alcohol in the presence of a base catalyst. The resulting product is then purified and formulated into a pesticide.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 4-pyridinylcarbamate has been extensively studied for its efficacy against various pests. It has been shown to be highly effective against aphids, thrips, and whiteflies, which are major pests in many crops. Additionally, 2-Methoxyethyl 4-pyridinylcarbamate has been shown to have a low toxicity to non-target organisms, making it a safer alternative to other insecticides.
Eigenschaften
CAS-Nummer |
117652-48-9 |
|---|---|
Produktname |
2-Methoxyethyl 4-pyridinylcarbamate |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
2-methoxyethyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-7-14-9(12)11-8-2-4-10-5-3-8/h2-5H,6-7H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
DWWFNUDBJXRGSZ-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
Kanonische SMILES |
COCCOC(=O)NC1=CC=NC=C1 |
Synonyme |
Carbamic acid, 4-pyridinyl-, 2-methoxyethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




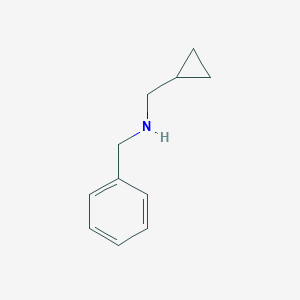


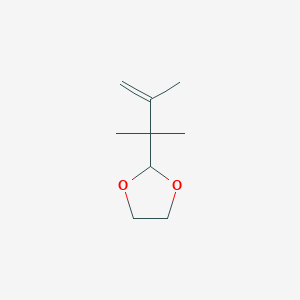
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

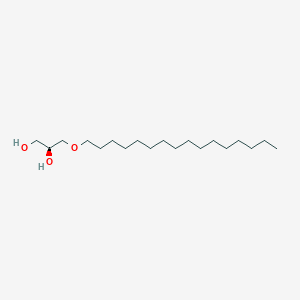
![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
